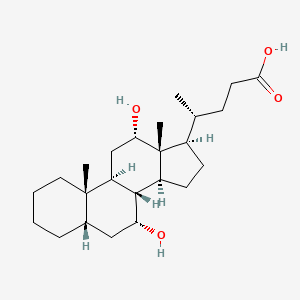
Isodeoxycholic acid
Overview
Description
It is a naturally occurring compound with significant roles in liver biochemistry and choleresis . This compound is known for its effects on bile flow and liver function, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Isodeoxycholic acid, like other bile acids, primarily targets the liver and gallbladder. It interacts with the bile acid receptors in these organs, playing a crucial role in the digestion and absorption of dietary fats .
Mode of Action
This compound works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . It also increases bile acid flow and promotes the secretion of bile acids .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the composition of mixed phospholipid-rich micelles, reducing bile acid cytotoxicity of bile and possibly decreasing the concentration of hydrophobic bile acids in the cholangiocytes . It also stimulates hepatobiliary secretion via Ca (2+)- and protein kinase C-alpha-dependent mechanisms and/or activation of p38 (MAPK) and extracellular signal-regulated kinases (Erk) resulting in insertion of transporter molecules into the canalicular membrane of the hepatocyte .
Pharmacokinetics
It is known that it is absorbed in the small intestine and transported to the liver, where it is conjugated with glycine or taurine and secreted into bile
Result of Action
The primary result of this compound’s action is the reduction of cholesterol saturation in bile, leading to the gradual dissolution of cholesterol-rich gallstones . It also has cytoprotective and anti-inflammatory actions, which can be beneficial in the treatment of various liver diseases .
Biochemical Analysis
Biochemical Properties
Isodeoxycholic acid is involved in several biochemical reactions, particularly those related to bile acid metabolism. It has a greater critical micelle concentration than deoxycholic acid, indicating reduced detergent activity . This compound interacts with various enzymes and proteins, including those involved in bile acid synthesis and metabolism. For instance, it inhibits spore germination induced by taurocholic acid in several Clostridium difficile strains and decreases the cytotoxicity of Clostridium difficile culture supernatants to Vero cells . These interactions highlight the compound’s role in modulating microbial activity and maintaining gut health.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to have choleretic effects, promoting bile flow and improving liver biochemistry . Additionally, it affects the growth of gut commensal bacteria species, indicating its role in maintaining gut microbiota balance .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression. This compound inhibits the growth of certain gut bacteria by reducing their detergent activity . It also undergoes epimerization to form ursodeoxycholic acid, which has therapeutic effects in liver diseases . These molecular interactions underscore the compound’s role in maintaining liver and gut health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can be stored at -20°C for up to three years in its powdered form . In in vitro and in vivo studies, this compound has demonstrated consistent effects on bile flow and liver biochemistry over extended periods . These findings highlight the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound promotes bile flow and improves liver function without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of careful dose management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including bile acid synthesis and metabolism. It is formed via the epimerization of deoxycholic acid by intestinal bacteria . The compound interacts with enzymes such as 7α-hydroxylase and 12α-hydroxylase, which are involved in bile acid synthesis . These interactions influence metabolic flux and metabolite levels, contributing to the regulation of bile acid homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily transported via the enterohepatic circulation, where it is reabsorbed in the ileum and returned to the liver . The compound’s localization and accumulation in the liver and gut are critical for its biological activity and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the liver and gut, where it exerts its choleretic and microbiota-modulating effects . Post-translational modifications and targeting signals direct this compound to specific cellular compartments, ensuring its precise action within the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodeoxycholic acid can be synthesized through the epimerization of deoxycholic acid by intestinal bacteria . The process involves specific reaction conditions that facilitate the conversion of deoxycholic acid to this compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound typically involves controlled chemical reactions under specific conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Isodeoxycholic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Scientific Research Applications
Isodeoxycholic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ursodeoxycholic Acid: An epimer of isodeoxycholic acid with similar choleretic effects but different molecular configurations.
Chenodeoxycholic Acid: Another bile acid with similar functions but different tolerability and effects in humans.
Uniqueness: this compound is unique due to its specific epimeric structure, which gives it distinct biochemical properties and effects compared to other bile acids .
Properties
IUPAC Name |
(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAAZIHTDCFJX-QLEQUTGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315756 | |
| Record name | Isodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-17-6 | |
| Record name | Isodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholan-24-oic acid, 7,12-dihydroxy-, (5beta,7alpha,12alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodeoxycholic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TXX676B9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





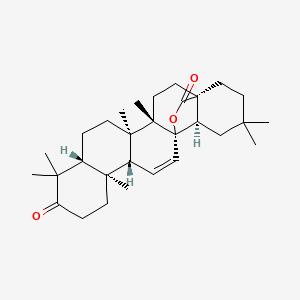
![6-(4-heptylphenyl)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1214472.png)

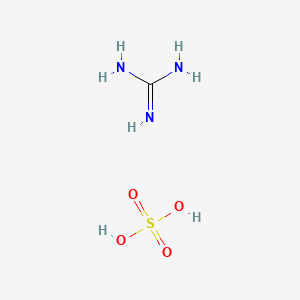
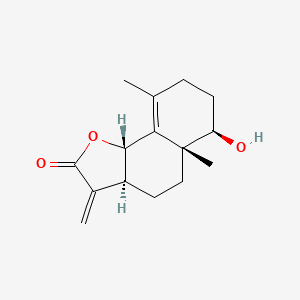
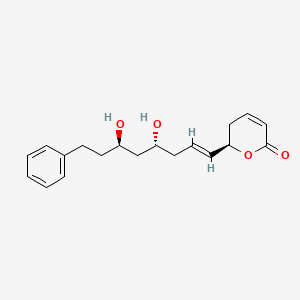
![3-[5-(4-Ethylphenyl)-2-tetrazolyl]propanoic acid methyl ester](/img/structure/B1214482.png)
![N-[2-(3-acetamidophenyl)-3H-benzimidazol-5-yl]acetamide](/img/structure/B1214483.png)
![N-[6-(1-oxopentylamino)-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B1214486.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[(2-hydroxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214487.png)
![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)
